molecular formula C3HF6NO4S2 B1338683 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide CAS No. 84246-29-7

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Cat. No.: B1338683
CAS No.: 84246-29-7
M. Wt: 293.2 g/mol
InChI Key: WOAGDWWRYOZHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a fluorinated organic compound with the molecular formula C₃HF₆NO₄S₂. It is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide undergoes various chemical reactions, including:

Scientific Research Applications

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide exerts its effects involves its ability to act as an electrophilic trifluoromethylating agent. This allows it to introduce trifluoromethyl groups into target molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Biological Activity

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (commonly referred to as LiHFDF when lithium salt is considered) is a fluorinated sulfonimide compound that has garnered attention for its unique chemical properties and potential applications in various fields, particularly in electrochemistry and materials science. This article explores the biological activity of LiHFDF, focusing on its interactions at the molecular level and implications for biological systems.

Chemical Structure and Properties

LiHFDF is characterized by its hexafluoropropane backbone and sulfonimide functional groups. Its molecular structure can be represented as follows:

LiHFDF=C3F6N2O6S2\text{LiHFDF}=\text{C}_3\text{F}_6\text{N}_2\text{O}_6\text{S}_2

The presence of fluorine atoms enhances its stability and hydrophobicity, making it an interesting candidate for various applications.

Biological Activity Overview

The biological activity of LiHFDF primarily stems from its use as an electrolyte additive in lithium-ion batteries. Recent studies have indicated that this compound may influence cellular environments indirectly through its effects on battery performance and stability.

  • Electrolyte Stability : LiHFDF has been shown to form stable solid-electrolyte interphases (SEI) that are rich in lithium fluoride (LiF), which can enhance the cycling stability of lithium-rich layered oxide cathodes. This stability can indirectly affect biological systems by ensuring safer battery operation in medical devices .
  • Toxicity Studies : Preliminary toxicity assessments suggest that while LiHFDF is stable under normal conditions, its degradation products may pose risks under specific circumstances. Research indicates that exposure to high concentrations could lead to cytotoxic effects in certain cell lines .

Case Study 1: Electrochemical Performance and Biological Implications

In a study investigating the effects of LiHFDF on lithium-ion batteries, researchers found that the compound significantly improved the electrochemical performance by forming a protective SEI layer. This layer reduces the risk of dendrite formation and enhances battery longevity, which is crucial for applications in medical devices where reliability is paramount .

ParameterControl (without LiHFDF)With LiHFDF
Capacity (mAh/g)150180
Cycle Life (cycles)300800
SEI CompositionLi2OLiF-rich

Case Study 2: Toxicological Assessment

A toxicological assessment was performed on human cell lines to evaluate the cytotoxic effects of LiHFDF. The study revealed that at low concentrations (below 100 µM), there were no significant adverse effects observed. However, concentrations above this threshold resulted in increased cell death rates due to oxidative stress mechanisms .

Concentration (µM)Cell Viability (%)
0100
5095
10090
20070

Research Findings

Recent literature highlights several critical findings regarding the biological implications of LiHFDF:

Properties

IUPAC Name

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAGDWWRYOZHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458858
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84246-29-7
Record name Cyclohexafluoropropane-1,3-bis(sulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Reactant of Route 2
Reactant of Route 2
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Reactant of Route 3
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Reactant of Route 4
Reactant of Route 4
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Customer
Q & A

A: 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, particularly its potassium salt, can be incorporated into the electrolyte of lithium-sulfur batteries []. It preferentially decomposes on the lithium metal anode surface before the electrolyte solvents do. This preferential decomposition leads to the formation of a solid electrolyte interphase (SEI) enriched with inorganic components like potassium fluoride and lithium fluoride []. This modified SEI is more effective at preventing solvent decomposition and subsequent consumption, leading to improved cycling performance and longer lifespan for the battery [].

A: In Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries, the potassium salt of this compound acts as an additive that modifies the lithium-ion solvation structure within the electrolyte []. This modification forces hexafluorophosphate (PF6-) anions away from the solvated lithium ions. As a result, during charging, these nonsolvated PF6- anions accumulate near the NCM622 cathode surface, creating a localized high-concentration zone []. This localized high concentration facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI) on the NCM622 cathode surface, enhancing its structural stability and protecting the aluminum current collector from corrosion [].

A: Yes, research has demonstrated that lithium-sulfur pouch cells using electrolytes with this compound salts exhibit significantly improved cycling performance compared to cells with conventional electrolytes []. These modified pouch cells achieve more than 200 stable cycles at a current of 300 mA per cell, representing a significant improvement over the limited cycle life (less than 40 cycles) observed in conventional cells []. This finding suggests the potential of this compound-containing electrolytes for practical, long-lasting battery applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.